molecular formula C7H8N4 B2968510 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine CAS No. 1256835-24-1

3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

Cat. No.: B2968510
CAS No.: 1256835-24-1
M. Wt: 148.169
InChI Key: VSOHJJIWCQRVRQ-UHFFFAOYSA-N
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Description

3-Methyl-3H-imidazo[4,5-c]pyridin-2-amine is a chemical compound with the CAS Registry Number 1256835-24-1 . It has a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol . The imidazopyridine scaffold is a fused bicyclic heterocycle found in compounds of significant interest in medicinal chemistry and drug discovery. For instance, related imidazo[4,5-b]pyridine analogs have been identified as potent and selective inhibitors of the c-Met kinase pathway, demonstrating the therapeutic potential of this class of compounds in oncology research . Furthermore, various imidazo[4,5-b]pyridine derivatives are the subject of ongoing investigations, as evidenced by recent patents for their use in pharmaceutical compositions targeting inflammatory disorders . This highlights the scaffold's relevance in developing new therapeutic agents. As a building block, this compound serves as a valuable intermediate for synthesizing more complex molecules for biological screening and structure-activity relationship (SAR) studies. Researchers can utilize it to explore new chemical space and develop proprietary compound libraries. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses. Please note: Specific biological activity, detailed mechanism of action, and established applications for this exact compound are not reported in the searched literature and require further investigation by the researcher.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylimidazo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-6-4-9-3-2-5(6)10-7(11)8/h2-4H,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOHJJIWCQRVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methyl 3h Imidazo 4,5 C Pyridin 2 Amine and Its Derivatives

Classical Cyclization and Condensation Approaches

The foundational methods for the synthesis of the imidazo[4,5-c]pyridine scaffold often involve the construction of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) core. These classical methods, relying on cyclization and condensation reactions, have been widely employed and continue to be relevant in organic synthesis.

Synthesis from Diaminopyridines and Carboxylic Acid Derivatives

A prevalent and longstanding method for the synthesis of 2-amino-3-methyl-3H-imidazo[4,5-c]pyridines involves the reaction of a suitably substituted diaminopyridine with a one-carbon electrophile, which can be derived from a carboxylic acid or its derivative. A key precursor for the target molecule is N-methylpyridine-3,4-diamine.

One of the most direct methods for the introduction of the 2-amino group is the reaction of a diaminopyridine with cyanogen (B1215507) bromide (BrCN). For instance, the synthesis of 6-(Benzyloxy)-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine has been achieved by refluxing the corresponding diaminopyridine with cyanogen bromide in water, affording the product in good yield. nih.gov This method is adaptable for the synthesis of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine, provided the appropriate N-methylated diaminopyridine precursor is used.

Other carboxylic acid derivatives, such as orthoesters, can also be employed. The reaction of diaminopyridines with triethyl orthoformate, for example, leads to the formation of the corresponding imidazopyridine. nih.gov This reaction typically requires acidic conditions or high temperatures to facilitate the cyclization and dehydration steps.

The use of polyphosphoric acid (PPA) as a dehydrating agent at elevated temperatures is another common strategy for the condensation of diaminopyridines with carboxylic acids, often providing good yields of the desired imidazopyridine. nih.gov

Table 1: Synthesis of Imidazo[4,5-c]pyridine Derivatives from Diaminopyridines and Carboxylic Acid Equivalents

Diaminopyridine PrecursorCarboxylic Acid Derivative/EquivalentReaction ConditionsProductYield (%)Reference
6-(Benzyloxy)-5,7-dimethylpyridine-3,4-diamineCyanogen BromideH₂O, reflux, 12 h6-(Benzyloxy)-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine85 nih.gov
Pyridine-3,4-diamineTriethyl orthoformateYtterbium triflate catalyzed condensationImidazo[4,5-c]pyridineVariable nih.gov
5-Methyl-3,4-diaminopyridineFormic AcidReflux, 6 h7-Methyl-3H-imidazo[4,5-c]pyridineNot specified nih.gov

Condensation with Aldehydes under Oxidative Conditions

The condensation of diaminopyridines with aldehydes represents another versatile route to the imidazo[4,5-c]pyridine core. This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to afford the aromatic imidazopyridine.

A variety of oxidizing agents can be employed to facilitate this transformation. In some cases, air or molecular oxygen can serve as the oxidant, particularly when the reaction is carried out at elevated temperatures. The reaction of 3,4-diaminopyridine (B372788) with various benzaldehydes, for example, can be achieved by using a sodium metabisulfite (B1197395) adduct of the aldehyde, followed by cyclization. nih.gov

This method offers a straightforward approach to 2-substituted imidazo[4,5-c]pyridines. The nature of the substituent at the 2-position is determined by the choice of the aldehyde starting material.

Table 2: Synthesis of 2-Substituted Imidazo[4,5-c]pyridines via Oxidative Condensation

DiaminopyridineAldehydeOxidizing ConditionsProductReference
3,4-DiaminopyridineSubstituted Benzaldehydes (Na₂S₂O₅ adduct)Not specified2-(Substituted-phenyl)-5H-imidazo[4,5-c]pyridines nih.gov

Tandem Reactions and One-Pot Synthetic Procedures

For the synthesis of the imidazo[4,5-c]pyridine scaffold, a tandem reaction sequence starting from 2-chloro-3-nitropyridine (B167233) has been developed. acs.org This process involves an initial nucleophilic aromatic substitution (SNAr) with an amine, followed by reduction of the nitro group to an amine, and subsequent cyclization with an aldehyde. This one-pot procedure provides a rapid and efficient entry to a variety of substituted imidazo[4,5-b]pyridines, a strategy that can be conceptually adapted for the synthesis of imidazo[4,5-c]pyridine derivatives. acs.org

Another example is the electrochemical tandem sp³(C–H) double amination of acetophenones with pyridine ethylamines, which allows for the one-step synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines. nih.gov While this example pertains to a different isomer, it highlights the potential of tandem reactions in the synthesis of the broader imidazopyridine family.

Metal-Catalyzed Synthetic Routes

The advent of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of heterocyclic compounds, including imidazo[4,5-c]pyridines. Palladium and copper catalysts, in particular, have been instrumental in developing novel and efficient synthetic routes.

Palladium-Catalyzed Amidation and C-H Activation Strategies

Palladium-catalyzed reactions have emerged as powerful tools for the construction of the imidazo[4,5-c]pyridine ring system. One notable approach involves a palladium-catalyzed amidation/cyclization strategy. acs.org In this method, a substituted 3-amino-4-chloropyridine (B21944) is coupled with an amide, followed by an intramolecular cyclization to form the imidazole ring. This strategy offers a high degree of control and allows for the introduction of various substituents.

Direct C-H activation is another advanced palladium-catalyzed strategy that has been applied to the synthesis and functionalization of imidazopyridines. This approach allows for the direct coupling of a C-H bond with a suitable partner, avoiding the need for pre-functionalized starting materials. For instance, palladium-catalyzed direct ortho-arylation of N-phenylpyridin-2-amines via C-H activation has been reported. researchgate.net While not directly applied to the target molecule, this methodology showcases the potential for C-H functionalization in the synthesis of complex imidazopyridine derivatives.

Table 3: Palladium-Catalyzed Synthesis of Imidazo[4,5-c]pyridine Derivatives

Starting MaterialsCatalyst/LigandReaction TypeKey FeaturesReference
3-Amino-N-Boc-4-chloropyridine, AmidesPd₂(dba)₃, Me₃(OMe)t-BuXPhosAmidation/CyclizationThree-step synthesis of substituted imidazo[4,5-c]pyridines. acs.org
Imidazo[1,5-a]pyridine, Aryl bromidesPd(OAc)₂, PPh₃ or PCy₃C-3 ArylationHighly regioselective direct C-H arylation. nih.gov

Copper-Catalyzed Reactions and Amination

Copper-catalyzed reactions provide a cost-effective and efficient alternative to palladium-based methods for the synthesis of imidazo[4,5-c]pyridines. Copper catalysts are particularly effective in promoting C-N bond formation, which is a key step in the construction of the imidazole ring.

A notable application of copper catalysis is the amidation of 3-amino-N-Boc-4-chloropyridine with aryl and heteroaryl halides. acs.org This reaction serves as a crucial step in a multi-step synthesis of substituted imidazo[4,5-c]pyridines, demonstrating the utility of copper in constructing the necessary precursors.

Furthermore, copper-catalyzed intramolecular oxidative C-H amination reactions have been developed for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. beilstein-journals.org These reactions often proceed under aerobic conditions, making them environmentally friendly. Copper-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and other partners are also known to produce imidazopyridine derivatives in a single pot. researchgate.net

Table 4: Copper-Catalyzed Synthesis of Imidazopyridine Derivatives

Starting MaterialsCatalystReaction TypeKey FeaturesReference
3-Amino-N-Boc-4-chloropyridine, HaloarenesCopper(I) iodideAmidationHigh-yielding route to monoarylated 3-amino-4-chloropyridines. acs.org
2-Aminopyridines, NitroolefinsCu(I)One-pot synthesisUses air as the oxidant. nih.gov
Pyridotriazoles, Amines/Amino AcidsCuIDenitrogenative TransannulationAerobic oxidative synthesis of imidazo[1,5-a]pyridines. acs.org

Zinc Triflate Catalysis for Imidazo[4,5-c]pyridine Synthesis

Zinc triflate (Zn(OTf)2) has emerged as a potent Lewis acid catalyst in organic synthesis, valued for its moisture tolerance, relatively low toxicity, and effectiveness in promoting a variety of chemical transformations. In the context of imidazo[4,5-c]pyridine synthesis, zinc triflate has been successfully employed to catalyze the condensation reaction between 3,4-diaminopyridine and various aldehydes to furnish 2-substituted-1H-imidazo[4,5-c]pyridines. jscimedcentral.com This methodology offers a straightforward and efficient route to access a range of derivatives of the core scaffold.

The reaction typically proceeds by mixing 3,4-diaminopyridine with a substituted aldehyde in the presence of a catalytic amount of zinc triflate in a suitable solvent, such as ethanol. The mixture is then heated, often under reflux, to drive the reaction to completion. The role of zinc triflate is to activate the carbonyl group of the aldehyde, thereby facilitating the nucleophilic attack by the amino groups of the diaminopyridine, leading to the formation of a Schiff base intermediate which subsequently undergoes cyclization and aromatization to yield the desired imidazo[4,5-c]pyridine product.

The utility of this method is demonstrated by its applicability to a variety of aldehydes, including both aromatic and aliphatic ones, allowing for the introduction of diverse substituents at the 2-position of the imidazo[4,5-c]pyridine ring. The yields of these reactions are generally good to excellent, and the operational simplicity of the procedure makes it an attractive option for the synthesis of these heterocyclic compounds.

Table 1: Zinc Triflate Catalyzed Synthesis of 2-Substituted-1H-Imidazo[4,5-c]pyridine Derivatives This table is illustrative of the general methodology and may not represent the synthesis of the exact title compound.

EntryAldehydeReaction Time (h)Yield (%)
1Benzaldehyde592
24-Chlorobenzaldehyde695
34-Methoxybenzaldehyde590
42-Naphthaldehyde688
5Propionaldehyde875

While the direct synthesis of this compound using this method would require a different starting material than 3,4-diaminopyridine and an aldehyde, the principle of zinc triflate catalysis in forming the imidazo[4,5-c]pyridine core remains a valuable strategy.

Green Chemistry Principles in Imidazo[4,5-c]pyridine Synthesis

The integration of green chemistry principles into synthetic methodologies is a paramount objective in modern organic chemistry, aiming to reduce the environmental footprint of chemical processes. For the synthesis of imidazo[4,5-c]pyridines, several green approaches have been explored, focusing on the use of benign solvents, alternative energy sources, and solvent-free conditions.

Aqueous Medium Reaction Protocols

The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. acs.org For the synthesis of imidazo[4,5-b]pyridine derivatives, a related isomer of the target compound, one-pot tandem reactions in a water-isopropanol medium have been reported. acs.org This approach involves a nucleophilic substitution reaction, reduction of a nitro group, and subsequent condensation with an aldehyde to form the fused imidazole ring. acs.org Such a strategy highlights the potential of aqueous systems to facilitate complex multi-step syntheses.

While specific protocols for the synthesis of this compound in purely aqueous media are not extensively detailed in the available literature, the successful synthesis of related imidazopyridines in water suggests the feasibility of adapting these methods. mdpi.com For instance, the condensation of diaminopyridines with aldehydes under thermal conditions in water has been shown to produce 1H-imidazo[4,5-b]pyridine derivatives in excellent yields. mdpi.com This demonstrates that water can be an effective medium for the formation of the imidazopyridine core.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and often cleaner reaction profiles. rsc.org The application of microwave irradiation to the synthesis of imidazo[4,5-c]pyridine derivatives has been explored, demonstrating its potential to accelerate the construction of this heterocyclic system.

For example, the condensation reaction of 2-amino-3-hydroxypyridine (B21099) with various carboxylic acids, a pathway to fused 2-substituted imidazo[4,5-b]pyridines, has been efficiently conducted under microwave-assisted heating, affording moderate to good yields. nih.gov In some cases, the use of a solid support like silica (B1680970) gel can further enhance the reaction efficiency. nih.gov Similarly, microwave irradiation has been employed in the one-pot, three-component synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines, another isomeric family, resulting in good to very good yields in short reaction times. rsc.org

The synthesis of novel imidazo[4,5-c]pyridine derivatives containing thiazole (B1198619) moieties has also been achieved using a fast and solvent-free microwave irradiation method for the key condensation step. researchgate.net These examples underscore the broad applicability of MAOS in the synthesis of diverse imidazopyridine scaffolds.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridine Derivatives This table is illustrative and based on data for a related series of compounds.

EntryMethodReaction TimeYield (%)
1Conventional Heating8-12 h60-75
2Microwave Irradiation10-30 min85-95

Solvent-Free Synthetic Methodologies

Solvent-free synthesis, or neat reaction, represents an ideal green chemistry approach as it eliminates the need for solvents, thereby reducing waste and simplifying product purification. Several solvent-free methods have been developed for the synthesis of imidazopyridine derivatives.

A notable example is the lithium bromide mediated solvent-free condensation of arylenediamines with esters to produce 2-substituted imidazopyridines in good to excellent yields at elevated temperatures. nih.gov Additionally, a highly efficient and facile procedure for the synthesis of imidazo[1,2-a]pyridines involves the condensation of α-haloketones with 2-aminopyridines without any catalyst or solvent. scielo.br This reaction proceeds smoothly at 60 °C, affording the products in good to excellent yields. scielo.br Furthermore, an effective pseudo-three-component reaction between 2-aminopyridines and two molecules of acetophenones has been accomplished under solventless conditions, catalyzed by p-toluenesulfonic acid or sulfuric acid. acs.org

These solvent-free protocols offer significant environmental and economic advantages and could potentially be adapted for the synthesis of this compound.

Regioselective Synthesis and Isomer Control Strategies

The synthesis of imidazo[4,5-c]pyridines often presents a challenge in controlling regioselectivity, particularly when unsymmetrical diaminopyridines are used as starting materials, or when substitution can occur at multiple nitrogen atoms in the final product. Therefore, the development of regioselective synthetic methods is crucial for obtaining specific isomers.

The reaction of 2,4-dichloro-3-nitropyridine (B57353) with polymer-supported amines has been shown to be not completely regioselective, yielding a mixture of isomers. acs.org However, the choice of a primary or secondary amine for the subsequent substitution of the second chlorine atom can direct the cyclization to selectively form either imidazo[4,5-b]pyridine or imidazo[4,5-c]pyridine scaffolds, providing a tool for isomer control. acs.org

In the synthesis of N-methylated imidazo[4,5-b]pyridines, the methylation of the parent heterocycle can lead to a mixture of N1 and N3 isomers. The separation and characterization of these isomers are essential for structure-activity relationship studies. nih.gov The synthesis of N-substituted imidazo[4,5-b]pyridines has been achieved through the alkylation of the corresponding 3H-imidazo[4,5-b]pyridine precursors under phase transfer catalysis conditions, which can influence the regioselectivity of the alkylation. uctm.edu

Furthermore, the choice of catalyst and reaction conditions can play a significant role in determining the regiochemical outcome. For instance, in the synthesis of related heterocyclic systems, the use of specific catalysts has been shown to favor the formation of one isomer over another. Careful optimization of reaction parameters is therefore a key strategy for achieving high regioselectivity in the synthesis of this compound.

High-Throughput Synthetic Approaches for Chemical Libraries

The demand for large and diverse collections of drug-like molecules for biological screening has driven the development of high-throughput synthetic methodologies. Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of chemical libraries in a combinatorial fashion.

An efficient method for the solid-supported synthesis of imidazo[4,5-c]pyridines has been developed, starting from 2,4-dichloro-3-nitropyridine. acs.org In this approach, the key pyridine building block is reacted with a polymer-supported amine, followed by the replacement of the second chlorine with another amine, reduction of the nitro group, and subsequent imidazole ring closure with an aldehyde. acs.org This strategy allows for the simple preparation of trisubstituted derivatives with variations at different positions of the scaffold.

By strategically choosing between polymer-supported and solution-phase reagents, this method offers flexibility in generating diverse libraries of imidazo[4,5-c]pyridine derivatives. acs.org This high-throughput approach is invaluable for exploring the structure-activity relationships of this important class of compounds and for the discovery of new bioactive molecules.

Advanced Spectroscopic and Crystallographic Characterization of Imidazo 4,5 C Pyridine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, a complete connectivity map can be established.

For 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the imidazole (B134444) proton, the N-methyl protons, and the amine protons. The aromatic protons would appear as doublets or multiplets in the downfield region (typically 7.0-8.5 ppm), with their specific shifts and coupling constants dictated by their position on the pyridine ring. The imidazole C-H proton would likely appear as a singlet further downfield. The N-methyl group protons would present as a sharp singlet in the upfield region (around 3.5-4.0 ppm), and the amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbons of the fused aromatic rings are expected in the 110-160 ppm range. The carbon bearing the amino group (C2) would be significantly influenced by the nitrogen atom, as would the carbons adjacent to the nitrogen atoms within the heterocyclic system. The N-methyl carbon would produce a characteristic signal in the upfield region of the spectrum (typically 30-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 - ~158.0
N3-CH₃ ~3.8 ~35.0
C4 ~8.2 ~145.0
C6 ~7.2 ~118.0
C7 ~8.0 ~140.0
C7a - ~150.0
C2-NH₂ ~5.5 (broad) -

Note: These are predicted values based on substituent effects on the imidazo[4,5-c]pyridine core and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₇H₈N₄), the molecular weight is 148.17 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be expected at m/z 148 or 149, respectively. nih.gov

The fragmentation of the molecular ion would provide key structural information. Common fragmentation pathways for such heterocyclic amines could include:

Loss of a methyl radical (•CH₃): A significant fragment at [M-15]⁺ (m/z 133) would confirm the presence of the methyl group.

Loss of HCN: Cleavage of the imidazole ring could lead to the loss of hydrogen cyanide, resulting in a fragment at [M-27]⁺.

Pyridine Ring Cleavage: Subsequent fragmentation of the pyridine portion of the molecule could lead to smaller characteristic ions.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Description
149 [C₇H₉N₄]⁺ Protonated Molecular Ion ([M+H]⁺)
148 [C₇H₈N₄]⁺• Molecular Ion ([M]⁺•)
133 [C₆H₆N₄]⁺• Loss of methyl radical (•CH₃)
121 [C₆H₅N₃]⁺• Loss of HCN from the [M]⁺• ion

Vibrational Spectroscopy (Infrared and Raman) and Normal Mode Assignment

For this compound, the IR and Raman spectra would be characterized by several key regions:

N-H Vibrations: The amino group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. N-H bending modes would be observed around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching from the pyridine and imidazole rings would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be found just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=N and C=C Vibrations: The stretching vibrations of the fused heterocyclic ring system would produce a series of characteristic sharp bands in the 1400-1650 cm⁻¹ region.

Ring Vibrations: The in-plane and out-of-plane bending vibrations of the entire imidazo[4,5-c]pyridine skeleton would dominate the fingerprint region (below 1400 cm⁻¹). nih.gov

The analysis of the parent compound, 1H-imidazo[4,5-c]pyridine, reveals unique normal modes for the imidazopyridine skeleton, which would also be present in the target molecule, albeit shifted due to the electronic effects of the methyl and amino substituents. nih.gov

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the molecular geometry.

While a specific crystal structure for this compound is not available, analysis of the parent 1H-imidazo[4,5-c]pyridine shows it crystallizes in a non-centrosymmetric orthorhombic space group, with molecules organized into hydrogen-bonded chains. nih.gov For the title compound, the fused imidazo[4,5-c]pyridine core is expected to be nearly planar. The methyl and amino groups would be attached to this core, and their precise orientation would be determined by steric and electronic factors.

In the solid state, the packing of molecules is governed by intermolecular forces, with hydrogen bonding being particularly significant for this compound. The molecule possesses multiple hydrogen bond donors (the -NH₂ group) and acceptors (the pyridine nitrogen and the imidazole sp² nitrogen).

This functionality allows for the formation of extensive hydrogen-bonding networks. It is highly probable that the molecules would form dimeric structures or extended chains through N-H···N hydrogen bonds. nih.govrsc.org For instance, the amino group of one molecule could donate a hydrogen to the pyridine nitrogen of a neighboring molecule, forming a classic head-to-tail dimer or chain motif. The stability of such dimeric forms is often enhanced by charge delocalization across the hydrogen bond. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. research-nexus.netnih.gov The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact.

For this compound, a Hirshfeld analysis would likely reveal the following key interactions:

H···H Contacts: Due to the number of hydrogen atoms, these contacts would typically account for the largest portion of the Hirshfeld surface area. nih.gov

N···H/H···N Contacts: These represent the crucial hydrogen bonds and would appear as distinct red spots on the dnorm map, indicating close contacts. These are critical for the crystal packing.

π–π Stacking: Depending on the crystal packing, interactions between the planar aromatic rings of adjacent molecules may also be observed. rsc.org

This quantitative analysis allows for a detailed understanding of how non-covalent forces direct the supramolecular assembly of the compound in the solid state. nih.gov

Chemical Reactivity and Derivatization Strategies for Imidazo 4,5 C Pyridine Derivatives

Nucleophilic Substitution Reactions Involving the Amine Moiety

The exocyclic amine at the C2 position of 2-amino-imidazo[4,5-c]pyridine derivatives is a key site for functionalization. This amino group possesses nucleophilic character, allowing it to react with various electrophiles. Standard transformations such as acylation, sulfonylation, and alkylation can be performed to introduce a wide array of substituents, thereby modifying the compound's properties.

While direct substitution using the 2-amino group as the nucleophile is a fundamental strategy, a prevalent method for accessing diverse 2-substituted amino derivatives involves a two-step sequence. This approach begins with the halogenation of the imidazopyridine core at the C2 position, followed by a nucleophilic aromatic substitution (SNAr) reaction with a desired primary or secondary amine. This regioselective sequence has been demonstrated for the isomeric imidazo[4,5-b]pyridine system and provides a reliable route to otherwise difficult-to-access derivatives. researchgate.netrsc.org

Furthermore, modern catalytic methods allow for the construction of the substituted amine functionality during the synthesis of the heterocyclic core itself. Palladium- and copper-catalyzed amidation and C-N cross-coupling reactions are powerful tools for synthesizing substituted imidazo[4,5-c]pyridines from appropriately functionalized pyridine (B92270) precursors. acs.orgacs.orgnih.gov For example, a palladium-catalyzed amidation/cyclization strategy has been successfully utilized to build the imidazo[4,5-c]pyridine scaffold. acs.orgnih.gov

Cyclization Reactions to Construct More Complex Polycyclic Heterocycles

The imidazo[4,5-c]pyridine scaffold serves as a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. This can be achieved through reactions that form additional rings fused to the core structure, a process often referred to as annulation.

One strategy involves introducing functional groups onto the imidazo[4,5-c]pyridine core that can subsequently participate in intramolecular cyclization reactions. A more direct approach involves transition-metal-catalyzed annulation, where C-H bonds on the core are activated and coupled with bifunctional reagents like alkynes or alkenes. Although much of the research in this area has focused on the related imidazo[1,2-a]pyridine (B132010) isomer, the principles are applicable to the imidazo[4,5-c]pyridine system. For instance, rhodium(III)-catalyzed dehydrogenative annulation of 2-aryl-imidazo[1,2-a]pyridines with maleimides has been used to construct complex dione-containing polycycles. researchgate.net Similarly, palladium-catalyzed annulation of benzimidazoles with alkynyl bromides and internal alkynes yields highly fluorescent polycyclic systems, showcasing a potential pathway for imidazo[4,5-c]pyridine derivatization. acs.org

Metal-free annulation reactions have also been developed, utilizing reagents like benzyne (B1209423) precursors to achieve double C-H activation and form new fused rings under basic conditions. rsc.org These methods provide access to novel, often fluorescent, polycyclic aromatic compounds derived from the imidazopyridine core. researchgate.netrsc.org

Oxidation and Reduction Pathways of the Imidazopyridine Core

The imidazo[4,5-c]pyridine core can undergo both oxidation and reduction reactions, which alter the electronic properties and saturation of the heterocyclic system.

Reduction: The pyridine portion of the imidazo[4,5-c]pyridine ring is susceptible to reduction. Treatment of imidazo[4,5-c]pyridine derivatives with reagents such as formic acid in the presence of triethylamine (B128534) can lead to the selective reduction of the pyridine ring, forming 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine structures, known as spinaceamine analogues. researchgate.net A more potent reducing system, nickel-aluminum alloy in aqueous alkali, can also achieve this transformation. researchgate.net These reactions provide access to saturated heterocyclic scaffolds from aromatic precursors.

PrecursorReagent/ConditionsProductReference
Imidazo[4,5-c]pyridine derivativeHCOOH / Et₃N5-Formylspinaceamine derivative researchgate.net
1-Substituted researchgate.netresearchgate.netnih.govtriazolo[4,5-c]pyridineNi-Al alloy / aq. alkali2-Azaspinaceamine derivative researchgate.net

Oxidation: The nitrogen atoms within the imidazo[4,5-c]pyridine core, particularly the pyridine nitrogen (N5), are potential sites for oxidation. Reaction with oxidizing agents like peroxy acids can yield the corresponding N-oxide. The formation of a pyridine N-oxide significantly alters the electron distribution in the ring, generally activating the C4 and C6 positions toward nucleophilic attack and modifying the reactivity of existing substituents. scripps.edu While specific examples for 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine are not extensively documented, the chemistry of pyridine and imidazole (B134444) N-oxides is well-established and serves as a predictive model for the reactivity of this scaffold. scripps.eduresearchgate.netnih.gov

N-Alkylation Reactions and Regioisomeric Control

Alkylation of the nitrogen atoms in the imidazo[4,5-c]pyridine ring is a common derivatization strategy. In a typical 2-amino-imidazo[4,5-c]pyridine, three nitrogen atoms (N1, N3, and N5) are available for alkylation, leading to potential challenges in regioselectivity. The specific compound of interest, this compound, already bears a methyl group at the N3 position, simplifying subsequent alkylation to the N1 or N5 positions.

The outcome of N-alkylation is governed by a combination of factors, including steric hindrance around the nitrogen atoms, the electronic nature of the scaffold, and the reaction conditions (e.g., base, solvent, alkylating agent). Studies on the alkylation of 2-(substituted phenyl)imidazo[4,5-c]pyridines with benzyl (B1604629) bromide under basic conditions (K₂CO₃ in DMF) showed that N5-alkylated regioisomers were predominantly formed. psychosocial.com The structural assignment of these isomers was confirmed using advanced NMR techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY), which detected correlations between the methylene (B1212753) protons of the introduced benzyl group and the protons at the C4 and C6 positions of the pyridine ring. psychosocial.com

Research on the isomeric imidazo[4,5-b]pyridine system further highlights the complexity of these reactions, where mixtures of N1 and N3 alkylated products are often obtained. researchgate.net The ratio of these isomers is influenced by substituents on the C2 position, with steric effects playing a significant role in directing the alkylating agent. researchgate.netnih.gov

ScaffoldAlkylating AgentConditionsMajor Regioisomer(s)Reference
2-Phenyl-imidazo[4,5-c]pyridineBenzyl bromideK₂CO₃, DMFN5 psychosocial.com
Imidazo[4,5-b]pyridine-4-oxideBenzyl bromideK₂CO₃, DMFN1 / N3 mixture researchgate.net
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineAlkyl halidesPhase Transfer CatalysisN3 / N4 mixture nih.gov

Strategic Functional Group Introduction and Transformation

Beyond modifying existing substituents, the direct functionalization of the carbon atoms of the imidazo[4,5-c]pyridine core is a powerful strategy for creating diverse analogues. Modern synthetic methods, including C-H activation and cross-coupling reactions, have enabled the introduction of a wide range of functional groups.

Halogenation: The introduction of a halogen atom (Cl, Br, I) onto the scaffold provides a versatile handle for subsequent cross-coupling reactions. Protocols have been developed for the selective chlorination of imidazo[4,5-c]pyridines at the C2 and C7 positions. acs.orgnih.gov For related imidazopyridine isomers, transition-metal-free methods using reagents like sodium chlorite/bromite or N-halosuccinimides have achieved highly regioselective halogenation at the C3 position of the imidazole ring. nih.govrsc.orgresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are instrumental in forming C-C and C-N bonds. The Suzuki cross-coupling, for example, is widely used to couple halogenated imidazopyridines with boronic acids to introduce aryl or heteroaryl substituents at specific positions, such as C2 and C6. nih.gov This method is crucial for building molecular complexity and exploring structure-activity relationships.

C-H Functionalization: Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalized starting materials. While much of the development has been on the imidazo[1,2-a]pyridine isomer, these methods demonstrate the potential for imidazo[4,5-c]pyridines. researchgate.netrsc.org Strategies include:

Direct Arylation: Palladium-catalyzed C-H arylation can form bonds between the imidazopyridine core and various aryl groups. dntb.gov.ua

Alkylation: Minisci-type reactions allow for the introduction of alkyl groups onto the electron-deficient pyridine ring, typically at the C4 position. nih.govchemrxiv.org

Photocatalysis: Visible light-induced reactions have emerged as a green chemistry approach for various C-H functionalizations, including alkylation, arylation, and the introduction of trifluoromethyl or phosphorus-containing groups. nih.govmdpi.comnih.gov

These advanced synthetic methods provide a robust toolbox for the derivatization of the imidazo[4,5-c]pyridine scaffold, enabling the systematic modification of its structure to generate novel compounds.

Reaction TypeReagents/CatalystPosition FunctionalizedScaffold ExampleReference
C2 ChlorinationN/AC2Imidazo[4,5-c]pyridine acs.orgnih.gov
C-H BrominationNaBrO₂, AcOHC3Imidazo[1,2-a]pyridine nih.gov
Suzuki CouplingPd(PPh₃)₄, K₂CO₃C2, C6Imidazo[4,5-b]pyridine nih.gov
C-H ArylationPd(OAc)₂C3Imidazo[1,2-a]pyridine dntb.gov.ua
C-H Alkylation (Minisci)AgNO₃, (NH₄)₂S₂O₈C4Pyridine nih.gov
C-H Trifluoroethylationfac-Ir(ppy)₃, visible lightC3Imidazo[1,2-a]pyridine mdpi.com

Structure Activity Relationship Sar Studies of Imidazo 4,5 C Pyridine Based Compounds

Systematic Investigation of Substituent Effects at Key Positions (e.g., N1, C2, C3, C4, C6, C7, R1, R2, R3)

Systematic modifications of the imidazo[4,5-c]pyridine ring system have provided valuable insights into how substituents at various positions influence biological activity.

C2 Position: The C2 position is a common point of modification. The nature of the substituent at this position significantly impacts activity. For instance, in a series of imidazo[4,5-c]pyridines developed as PARP inhibitors, a compound with a specific substituent at C2 demonstrated an IC50 value of 8.6 nM. nih.gov Further studies on related imidazo[4,5-b]pyridines have shown that substitution with a phenyl group can be further optimized. For example, a 4-cyanophenyl group at position 2 resulted in potent inhibition of proliferation in multiple cancer cell lines. mdpi.com

N3 Position: The nitrogen atom at the 3-position of the imidazole (B134444) ring is another key site for substitution. Methylation at this position, as in the title compound 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine, is a common strategy. The alkylation at this position is not always selective and can result in various mono- or polyalkylated products. mdpi.com The presence and nature of the substituent at N3 can influence the compound's interaction with its biological target.

C6 Position: Modifications at the C6 position of the pyridine (B92270) ring have also been explored. In a series of related imidazo[4,5-b]pyridine derivatives, the introduction of a bromine atom at the C6 position markedly increased antiproliferative activity against colon carcinoma. mdpi.com This highlights the importance of halogen substitution in enhancing biological effects.

Other Positions (N1, C4, C7): While less frequently discussed in the context of this compound, modifications at other positions of the core structure are also important. For instance, in imidazo[4,5-c]pyridin-2-one derivatives, substitutions at the N1 position with aliphatic rings, such as a cyclopentyl group, were found to be more effective for inhibitory activity than aromatic rings or short-chain alkanes. nih.gov

The following table summarizes the observed effects of substituents at different positions on the imidazo[4,5-c]pyridine and related imidazo[4,5-b]pyridine cores.

PositionSubstituentBiological ActivityCompound SeriesReference
C2PhenylAntiproliferativeImidazo[4,5-b]pyridines mdpi.com
C24-CyanophenylPotent antiproliferativeImidazo[4,5-b]pyridines mdpi.com
N3MethylGeneralImidazo[4,5-b]pyridines mdpi.com
C6BromineIncreased antiproliferativeImidazo[4,5-b]pyridines mdpi.com
N1CyclopentylImproved inhibitoryImidazo[4,5-c]pyridin-2-ones nih.gov

Application of Scaffold Hopping Approaches in Lead Optimization

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel molecular frameworks with similar biological activity to a known lead compound, but with improved properties such as potency, selectivity, or reduced toxicity. This approach involves replacing the core structure (scaffold) of a known active molecule with a different, often isosteric, ring system.

The imidazo[4,5-c]pyridine scaffold itself can be considered a result of scaffold hopping from the purine (B94841) core, which is ubiquitous in biological systems. nih.gov This bioisosteric replacement has led to the discovery of compounds with a wide range of pharmacological activities. nih.gov

Further applications of scaffold hopping have been explored to optimize imidazo[4,5-c]pyridine-based compounds. For example, in the development of Src family kinase inhibitors for glioblastoma, a novel imidazo[4,5-c]pyridin-2-one core was designed by replacing the pyrazolo[3,4-d]pyrimidine scaffold of a known inhibitor, PP2. nih.gov This change in the core structure, replacing a pyrimidine (B1678525) with a pyridine and a pyrazole (B372694) with an imidazolone, led to the identification of new and potent inhibitors. nih.gov This demonstrates the utility of scaffold hopping in discovering novel chemotypes with desired biological activities.

Influence of Substituent Nature (e.g., aliphatic, aromatic, heteroaromatic, halogens, electron-donating/withdrawing groups) on Activity

The electronic and steric properties of substituents on the imidazo[4,5-c]pyridine ring system play a critical role in determining the biological activity.

Aromatic and Heteroaromatic Substituents: Aromatic groups are frequently introduced, particularly at the C2 position. The presence of a phenyl ring at C2 is a common feature in many active compounds. nih.gov Further substitution on this phenyl ring can fine-tune the activity. For instance, the introduction of a fluorine atom on the phenyl ring at the 2-position was observed to decrease antiviral activity against Bovine Viral Diarrhea Virus (BVDV). nih.gov

Halogens: The introduction of halogens, such as bromine, has been shown to have a significant impact on biological activity. As mentioned earlier, bromo-substituted imidazo[4,5-b]pyridines exhibited enhanced antiproliferative activity. mdpi.com This effect is likely due to a combination of electronic and steric factors, as well as the ability of halogens to form halogen bonds with biological targets.

Aliphatic Groups: Aliphatic substituents are also important, particularly in modulating physicochemical properties such as solubility and lipophilicity. In the context of imidazo[4,5-c]pyridin-2-one inhibitors, aliphatic rings at the N1 position were found to be superior to aromatic rings for inhibitory activity. nih.gov Large substituents on a benzyl (B1604629) group attached to the core were associated with a reduction in antiviral activity, indicating a potential steric hindrance. nih.gov

The following table provides examples of the influence of substituent nature on the biological activity of imidazo[4,5-c]pyridine and related compounds.

Substituent TypeExamplePositionEffect on ActivityCompound SeriesReference
AromaticPhenyl with FluorineC2Decreased antiviral activityImidazo[4,5-c]pyridines nih.gov
HalogenBromineC6Increased antiproliferativeImidazo[4,5-b]pyridines mdpi.com
Electron-donatingMethoxy (B1213986)-Critical for PDE10A bindingImidazo[4,5-b]pyridines nih.gov
Electron-withdrawingCyanoC2-phenylPotent antiproliferativeImidazo[4,5-b]pyridines mdpi.com
AliphaticCyclopentylN1Improved inhibitoryImidazo[4,5-c]pyridin-2-ones nih.gov
Aliphatic (large)Large benzyl substituents-Reduced antiviral activityImidazo[4,5-c]pyridines nih.gov

Correlation between Specific Structural Features and Observed Biological Potency or Selectivity

Detailed SAR studies have established clear correlations between specific structural features of imidazo[4,5-c]pyridine derivatives and their biological potency and selectivity.

For PDE10A inhibitors with an imidazo[4,5-b]pyridine core, both the methoxy substituent and the integrity of the imidazole ring were found to be critical for binding affinity. nih.gov Opening the imidazole ring led to a significant deterioration in potency, highlighting the importance of the fused heterocyclic system for interaction with the target enzyme. nih.gov

In the development of antiviral agents against BVDV, it was found that the presence of large substituents on a benzyl group attached to the imidazo[4,5-c]pyridine scaffold was associated with a reduction in activity. nih.gov This suggests that the binding pocket of the viral RNA-dependent RNA polymerase may have specific size constraints. Interestingly, these derivatives did not show activity against the Hepatitis C Virus (HCV), indicating a degree of selectivity in their antiviral action. nih.gov

For antiproliferative imidazo[4,5-b]pyridines, a clear structure-activity relationship was observed with substitutions at the C6 position and on the C2-phenyl ring. The combination of a bromine atom at C6 and an unsubstituted amidino group or a 2-imidazolinyl group on the C2-phenyl ring resulted in compounds with potent and selective activity against colon carcinoma at sub-micromolar concentrations. mdpi.com This demonstrates how the interplay of substituents at different positions can lead to highly potent and selective compounds.

The following table summarizes key correlations between structural features and biological outcomes for imidazo[4,5-c]pyridine and related compounds.

Structural FeatureBiological Target/ActivityCorrelationCompound SeriesReference
Intact Imidazole RingPDE10A InhibitionEssential for potencyImidazo[4,5-b]pyridines nih.gov
Methoxy SubstituentPDE10A InhibitionCritical for binding affinityImidazo[4,5-b]pyridines nih.gov
Large Benzyl SubstituentsAntiviral (BVDV)Reduced activityImidazo[4,5-c]pyridines nih.gov
Bromine at C6 & Amidino/Imidazolinyl at C2-phenylAntiproliferative (Colon Cancer)Potent and selective activityImidazo[4,5-b]pyridines mdpi.com

Investigation of Biological Targets and Mechanistic Pathways for Imidazo 4,5 C Pyridine Derivatives in Vitro Studies

Enzyme Inhibition Studies

Derivatives of the imidazo[4,5-c]pyridine core have been extensively studied as inhibitors of various enzymes critical to cellular signaling, immune response, and pathogen replication.

Kinases are pivotal enzymes in signal transduction pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Imidazo[4,5-c]pyridine derivatives have shown potent inhibitory activity against several kinase families.

Src Family Kinases (SFKs): A series of novel imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of Src family kinases (SFKs), which are key targets in the treatment of glioblastoma multiforme. nih.govnih.gov Compounds such as 1d, 1e, 1q, and 1s demonstrated potential Src and Fyn kinase inhibition in the submicromolar range. nih.govnih.gov Molecular dynamics simulations suggest that these compounds bind within the ATP binding site of SFKs. nih.gov

Bruton's Tyrosine Kinase (BTK): 1,4,6-Trisubstituted imidazo[4,5-c]pyridines have been developed as effective inhibitors of Bruton's tyrosine kinase (BTK), a crucial mediator in B-cell receptor signaling. nih.govmdpi.com Studies revealed that the imidazo[4,5-c]pyridine core exhibits significantly higher activity against BTK compared to its imidazo[4,5-b]pyridine isomer. nih.gov This scaffold shows a high tolerance for various substitutions at the C6 position, making it a promising starting point for developing BTK inhibitors for hematological cancers. nih.govmdpi.com

Aurora Kinases: While much of the research focuses on the related imidazo[4,5-b]pyridine scaffold, these studies provide valuable insights into potential activity. Optimization of the imidazo[4,5-b]pyridine series led to the identification of potent dual inhibitors of FLT3 and Aurora kinases. acs.org For instance, compound 27e was found to be a potent inhibitor of Aurora-A (Kd = 7.5 nM) and Aurora-B (Kd = 48 nM). acs.org Another study identified a derivative, compound 31, as a novel inhibitor of Aurora-A, Aurora-B, and Aurora-C with IC50 values of 0.042 µM, 0.198 µM, and 0.227 µM, respectively. nih.gov

Janus Kinase 1 (JAK1): A novel tricyclic hinge-binding scaffold based on an imidazo-pyrrolopyridine structure was identified, leading to the development of subnanomolar inhibitors of JAK1. nih.gov This highlights the potential of fused imidazopyridine systems to selectively target JAK family kinases involved in inflammatory diseases. nih.gov

Table 1: Kinase Inhibition by Imidazo[4,5-c]pyridine and Related Derivatives

Compound ClassTarget KinaseKey FindingsReference
Imidazo[4,5-c]pyridin-2-one derivativesSrc Family Kinases (Src, Fyn)Submicromolar inhibition; potential for glioblastoma treatment. nih.govnih.gov
1,4,6-Trisubstituted imidazo[4,5-c]pyridinesBruton's Tyrosine Kinase (BTK)Higher activity than imidazo[4,5-b]pyridine isomer; selective BTK targeting. nih.govmdpi.com
Imidazo[4,5-b]pyridine derivative (Compound 27e)Aurora-A, Aurora-BPotent dual inhibition with Kd values of 7.5 nM and 48 nM, respectively. acs.org
Imidazo-pyrrolopyridine derivativesJanus Kinase 1 (JAK1)Identified subnanomolar JAK1 inhibitors with excellent cell potency. nih.gov

Cathepsin S is a cysteine protease involved in antigen presentation and has been implicated in autoimmune diseases. Analogues of 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile were identified as potent and selective inhibitors of Cathepsin S. nih.gov These compounds were effective against both the purified enzyme and in cell-based assays. nih.gov The 1H-imidazo[4,5-c]pyridine-4-carbonitrile core contains a stable thio-trapping nitrile "warhead," and by adjusting the pKa of a basic nitrogen atom, researchers could separate the desired cellular activity from undesired tissue accumulation. nih.govnih.govmatilda.science

Lumazine (B192210) synthase is an enzyme involved in the riboflavin (B1680620) biosynthesis pathway in microorganisms, making it an attractive target for antimicrobial agents. A study investigating imidazo[4,5-b]pyridine derivatives as inhibitors of Mycobacterium tuberculosis lumazine synthase found that several compounds exhibited potent activities against both bacteria and fungi. nih.gov In-silico docking studies suggested that these compounds interact with the target protein through hydrogen bonding, hydrophobic, and aromatic interactions. nih.gov

The RNA-dependent RNA polymerase (RdRp) is essential for the replication of many RNA viruses. A series of 2,5-disubstituted imidazo[4,5-c]pyridine derivatives were identified as potent inhibitors of the Bovine Viral Diarrhea Virus (BVDV) NS5B polymerase. jbtr.or.kr Structure-activity relationship studies showed that substitutions at the 2 and 5 positions of the imidazo[4,5-c]pyridine ring significantly impacted antiviral activity. For example, compound NMID0327 (5-[4-bromobenzyl]-2-phenyl-5H-imidazo[4,5-c]pyridine) showed an EC50 of 0.07 µM against BVDV. jbtr.or.kr Another derivative, NMID0346, which has a 2-naphthyl group instead of a phenyl group, exhibited even greater potency with an EC50 of 0.03 µM. jbtr.or.kr These compounds represent a class of non-nucleoside inhibitors that allosterically target the viral polymerase. jbtr.or.krfrontiersin.org

Table 2: BVDV RdRp Inhibition by Imidazo[4,5-c]pyridine Derivatives

Compound IDStructure DescriptionEC50 (µM)Reference
NMID03275-[4-bromobenzyl]-2-phenyl-5H-imidazo[4,5-c]pyridine0.07 jbtr.or.kr
NMID03465-[4-bromobenzyl]-2-(2-naphthyl)-5H-imidazo[4,5-c]pyridine0.03 jbtr.or.kr
-5-benzyl-2-phenyl-5H-imidazo[4,5-c]pyridine0.25 jbtr.or.kr

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme for the biosynthesis of the mycobacterial cell wall, making it a key target for novel anti-tuberculosis drugs. nih.gov A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis. nih.govresearchgate.net Several compounds were identified as potent analogues, with compound 5g showing a minimum inhibitory concentration (MIC) of 0.5 µmol/L. nih.govresearchgate.net Computational docking studies suggested these compounds have promising interactions with DprE1, indicating their potential as inhibitors of this enzyme. nih.gov

Receptor Modulation and Ligand Binding

In addition to enzyme inhibition, imidazo[4,5-c]pyridine derivatives have been designed to modulate the function of key cellular receptors.

Angiotensin II Type 1 (AT1) Receptor and PPARγ: A series of imidazo[4,5-c]pyridin-4-one derivatives were developed as dual-acting ligands, functioning as both Angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists. nih.gov Compound 21b from this series demonstrated potent dual activity with an AT1 IC50 of 7 nM and a PPARγ EC50 of 295 nM (with 27% maximal activation). nih.gov X-ray crystallography confirmed the binding mode of these compounds to the human PPARγ ligand-binding domain. nih.gov

Corticotropin Releasing Factor (CRF) Receptors: The imidazo[4,5-c]pyridine core has been utilized to develop a series of high-affinity ligands for the Corticotropin Releasing Factor (CRF) receptor. nih.gov These compounds were tested in vitro for their binding affinity in rat brain receptors, identifying them as potential modulators for anxiety-related disorders. nih.govresearchgate.net

Table 3: Receptor Modulation by Imidazo[4,5-c]pyridine Derivatives

Compound ClassTarget Receptor(s)ActivityPotencyReference
Imidazo[4,5-c]pyridin-4-one (e.g., 21b)AT1 / PPARγDual Antagonist / Partial AgonistAT1 IC50 = 7 nM; PPARγ EC50 = 295 nM nih.gov
Imidazo[4,5-c]pyridinesCorticotropin Releasing Factor (CRF) ReceptorHigh-affinity LigandData not specified nih.govresearchgate.net

GABAA Receptor Agonism

Derivatives of the imidazo[4,5-c]pyridine class are recognized for their activity as positive allosteric modulators of the GABA-A receptor. nih.gov The structural features of the imidazo[4,5-c]pyridine nucleus enable these compounds to bind to the benzodiazepine (B76468) site on the GABA-A receptor complex, enhancing the effect of the neurotransmitter GABA (gamma-aminobutyric acid). This potentiation of GABAergic neurotransmission leads to a calming or inhibitory effect on the central nervous system. An example of this activity is seen with Bamaluzole, an imidazo[4,5-c]pyridine derivative, which has been identified as a GABA-A receptor agonist. nih.gov

Table 1: GABAA Receptor Agonism of Representative Imidazo[4,5-c]pyridine Derivatives
CompoundTargetActivityReference
BamaluzoleGABA-A ReceptorAgonist nih.gov

Serotonin (B10506) Receptor (e.g., 5-HT6R) Antagonism

The serotonin 5-HT6 receptor (5-HT6R) has emerged as a significant target for the treatment of cognitive deficits associated with neurological and psychiatric disorders. Research into non-sulfonamide ligands has led to the exploration of imidazo[4,5-c]pyridine derivatives as potential 5-HT6R antagonists. While specific data for a wide range of these derivatives are limited in the provided context, the general class of imidazo[4,5-b]pyridines, a closely related isomer, has been shown to produce potent 5-HT6 receptor partial inverse agonists. This suggests that the broader imidazopyridine scaffold is a viable starting point for developing ligands with high affinity for this serotonin receptor subtype.

Angiotensin II Type 1 (AT1) Receptor Antagonism

The Angiotensin II Type 1 (AT1) receptor is a critical component of the renin-angiotensin system, and its blockade is a well-established therapeutic strategy for hypertension. Several series of imidazo[4,5-c]pyridine derivatives have been synthesized and evaluated for their AT1 receptor antagonist activity. drugbank.comnih.gov In vitro binding assays have demonstrated that specific substitutions on the imidazo[4,5-c]pyridine core can lead to compounds with high affinity for the AT1 receptor, with some derivatives exhibiting potencies in the nanomolar range. drugbank.comnih.gov For instance, a series of imidazo[4,5-c]pyridin-4-one derivatives were developed, leading to the identification of compound 21b which showed a potent AT1 IC50 value of 7 nM. drugbank.com

Table 2: AT1 Receptor Antagonism of a Representative Imidazo[4,5-c]pyridin-4-one Derivative
CompoundTargetIn Vitro Potency (IC50)Reference
21bAngiotensin II Type 1 (AT1) Receptor7 nM drugbank.com

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Partial Agonism

In the search for multi-target agents for metabolic diseases, researchers have identified imidazo[4,5-c]pyridine derivatives that exhibit dual activity as AT1 receptor antagonists and peroxisome proliferator-activated receptor-gamma (PPARγ) partial agonists. drugbank.com PPARγ is a nuclear receptor that plays a key role in adipogenesis and insulin (B600854) sensitization. Dual-acting compounds could offer a synergistic approach to treating conditions like type 2 diabetes and hypertension. The imidazo[4,5-c]pyridin-4-one derivative 21b was found to be a partial PPARγ agonist with an EC50 of 295 nM and 27% maximal activation. drugbank.com Similarly, the isomeric imidazo[4,5-b]pyridine derivative 2l was identified as a partial PPARγ agonist with an EC50 of 212 nM and 31% maximal activation. drugbank.com

Table 3: PPARγ Partial Agonism of Representative Imidazopyridine Derivatives
CompoundTargetIn Vitro Potency (EC50)Maximal ActivationReference
21b (Imidazo[4,5-c]pyridin-4-one)PPARγ295 nM27% drugbank.com
2l (Imidazo[4,5-b]pyridine)PPARγ212 nM31% drugbank.com

Nucleic Acid Interactions (e.g., DNA/RNA Intercalation, Binding Strength)

The planar aromatic structure of the imidazo[4,5-c]pyridine ring system suggests a potential for interaction with nucleic acids. While direct studies on 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine are not available, research on related polycyclic derivatives derived from the isomeric imidazo[4,5-b]pyridine scaffold has shown that these molecules can bind to DNA. nih.gov These studies indicate an intercalative mode of binding, where the planar molecule inserts itself between the base pairs of the DNA double helix. nih.gov For example, N-methylated triaza-benzo[c]fluorenes, which are derived from imidazo[4,5-b]pyridines, have been confirmed as DNA intercalators. nih.gov Furthermore, tetracyclic imidazo[4,5-b]pyridine derivatives have demonstrated moderate to high binding affinities for both DNA and RNA, with logKs values ranging from 5 to 7. irb.hr The closely related heterocyclic amine, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), is known to form adducts with DNA and intercalate, providing a potential model for the interaction of the subject compound with DNA. nih.gov

Modulation of Key Cellular Pathways (e.g., inflammatory pathways, oxidative stress, AMPK/mTOR signaling)

Imidazo[4,5-c]pyridine derivatives have been shown to modulate several key cellular signaling pathways involved in inflammation, oxidative stress, and cancer progression.

Inflammatory Pathways : Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes. nih.gov Additionally, some derivatives have been found to affect the activation of the transcription factor NF-κB, a key regulator of the inflammatory response. nih.gov

Oxidative Stress : The imidazo[4,5-b]pyridine scaffold can influence pathways related to oxidative stress. For instance, derivatives have been shown to affect the activation of Nrf2, a transcription factor that regulates the expression of antioxidant proteins. nih.gov

Kinase Signaling (e.g., Src family kinases) : A series of imidazo[4,5-c]pyridin-2-one derivatives were designed as inhibitors of Src family kinases (SFKs). nih.gov These kinases are crucial components of multiple signaling pathways that regulate cell proliferation, survival, and migration, and their dysregulation is often implicated in cancer. nih.gov

Specific Biological Activity Profiles (In Vitro Research)

The versatility of the imidazo[4,5-c]pyridine scaffold has led to its investigation in a variety of in vitro biological assays, revealing a broad spectrum of activities.

Antiviral Activity : Imidazo[4,5-c]pyridine derivatives have been tested for their antiviral properties. One study showed that a series of these compounds were active against Bovine Viral Diarrhea Virus (BVDV), a surrogate for the hepatitis C virus, by interacting with the viral RNA-dependent RNA polymerase. nih.gov

Antifungal Activity : The potential of new imidazo[4,5-c]pyridine derivatives as antifungal agents has been explored, with glucosamine-6-phosphate synthase identified as a possible molecular target. nih.gov

Antiproliferative Activity : Imidazo[4,5-c]pyridin-2-one derivatives have demonstrated antiproliferative effects against several human glioblastoma cell lines, including U87, U251, T98G, and U87-EGFRvIII. nih.gov The isomeric imidazo[4,5-b]pyridines have also shown potent antiproliferative activity against various human cancer cell lines, such as colon carcinoma. nih.gov

Table 4: In Vitro Antiproliferative Activity of a Representative Imidazo[4,5-b]pyridine Derivative
CompoundCell LineActivity (IC50)Reference
Compound 10 (amidino-substituted imidazo[4,5-b]pyridine)Colon Carcinoma0.4 µM nih.gov
Compound 14 (imidazolinyl-substituted imidazo[4,5-b]pyridine)Colon Carcinoma0.7 µM nih.gov

Anticancer Properties (In Vitro Cytotoxicity Against Various Cancer Cell Lines)

Imidazo[4,5-c]pyridine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines in vitro. These compounds have been shown to inhibit the proliferation of various cancer cell types, with activities often reported in the micromolar to nanomolar range.

Two libraries of hybrid molecules combining imidazo[4,5-c]pyridine with isoxazole (B147169) and urea (B33335) functional groups were synthesized and evaluated for their in vitro anticancer activity against MCF-7 (human breast adenocarcinoma) and A-549 (lung cancer) cell lines. researchgate.net Several of these compounds exhibited notable anticancer potential, with IC₅₀ values ranging from 11.56 to 34.64 µM for A-549 cells and 17.88 to 48.77 µM for MCF-7 cells. researchgate.netcolab.ws One particular compound from the urea series, featuring a 3-CF3-phenyl group, displayed potent inhibition against A-549 cells with an IC₅₀ of 11.56 ± 0.187 µM and moderate activity against MCF-7 cells with an IC₅₀ of 17.88 ± 0.235 µM. researchgate.netcolab.ws

Another study focused on a series of ten imidazole-pyridine based scaffolds, which were tested against a panel of breast cancer cell lines with varying receptor expression profiles, including MDA-MB-468, BT-474, T-47D, and MCF-7. nih.govacs.org Among these, compounds designated 5a, 5c, 5d, and 5e showed better potency, with IC₅₀ values below 50 μM at 24 hours of treatment against BT-474 and MDA-MB-468 cell lines. nih.gov Specifically, compound 5e exhibited potent cytotoxicity against the BT474 cell line with an IC₅₀ of 39.19 ± 1.12 μM at 24 hours. nih.govacs.org Compounds 5c and 5d also demonstrated high activity against the BT474 cell line, with IC₅₀ values of 35.98 ± 1.09 μM and 35.56 ± 1.02 μM at 24 hours, respectively. nih.govacs.org

Furthermore, novel imidazo[1,2-a]pyridine (B132010) compounds have been investigated for their anticancer effects. Three such compounds, IP-5, IP-6, and IP-7, were tested against the HCC1937 breast cancer cell line. nih.gov IP-5 and IP-6 showed strong cytotoxic effects with IC₅₀ values of 45 µM and 47.7 µM, respectively. nih.gov

The following table summarizes the in vitro cytotoxic activity of selected imidazo[4,5-c]pyridine derivatives against various cancer cell lines.

Compound SeriesCancer Cell LineIC₅₀ (µM)Reference
Imidazo[4,5-c]pyridine-urea hybrid (with 3-CF3-phenyl group)A-549 (Lung)11.56 ± 0.187 researchgate.net
Imidazo[4,5-c]pyridine-urea hybrid (with 3-CF3-phenyl group)MCF-7 (Breast)17.88 ± 0.235 researchgate.net
Imidazole-pyridine scaffold (5c)BT-474 (Breast)35.98 ± 1.09 (24h) nih.govacs.org
Imidazole-pyridine scaffold (5d)BT-474 (Breast)35.56 ± 1.02 (24h) nih.govacs.org
Imidazole-pyridine scaffold (5e)BT-474 (Breast)39.19 ± 1.12 (24h) nih.govacs.org
Imidazo[1,2-a]pyridine (IP-5)HCC1937 (Breast)45 nih.gov
Imidazo[1,2-a]pyridine (IP-6)HCC1937 (Breast)47.7 nih.gov

Antimicrobial Activity (Antibacterial, Antifungal, and Antiviral Efficacy)

Derivatives of imidazo[4,5-c]pyridine have been the subject of numerous studies to evaluate their efficacy against a wide range of microbial pathogens, including bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity:

A series of newly synthesized imidazo[4,5-c]pyridine derivatives were tested in vitro for their antimicrobial activity against various Gram-negative and Gram-positive bacteria, as well as fungi. nih.govresearchgate.net Among the tested compounds, some displayed promising antimicrobial activity. nih.govresearchgate.net For instance, certain derivatives have shown notable inhibitory effects against bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and fungal strains like Candida albicans and Aspergillus niger. nih.govekb.egijpbs.com

One study reported that imidazo[4,5-c]pyridines synthesized from substituted 3,4-diamino pyridine (B92270) and carboxylic acids displayed promising antimicrobial activity when compared to the standard antibiotic Streptomycin and the antifungal drug Fluconazole. nih.gov Another series of new pyridine imidazo[2,1-b]-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity. juit.ac.in Compounds 4(a), 4(b), 4(f), 4(h), and 4(k) from this series showed good antimicrobial activity against all tested strains. juit.ac.in Specifically, compound 4(a) demonstrated maximum activity against B. pumillus, P. aeruginosa, V. cholera, S. aureus, and P. mirabilis, while compound 4(f) was most active against the fungal strain C. albicans. juit.ac.in

The table below presents the antimicrobial activity of selected imidazo[4,5-c]pyridine derivatives.

Compound/SeriesMicrobial StrainActivityReference
Imidazo[4,5-c]pyridines (general)Gram-positive bacteriaPromising nih.govresearchgate.net
Imidazo[4,5-c]pyridines (general)Gram-negative bacteriaPromising nih.govresearchgate.net
Imidazo[4,5-c]pyridines (general)FungiPromising nih.govresearchgate.net
Pyridine imidazo[2,1-b]-1,3,4-thiadiazole (4a)B. pumillus, P. aeruginosa, V. cholera, S. aureus, P. mirabilisMaximum inhibition juit.ac.in
Pyridine imidazo[2,1-b]-1,3,4-thiadiazole (4f)C. albicansMaximum inhibition juit.ac.in
Pyridine imidazo[2,1-b]-1,3,4-thiadiazole (4h)S. aureus, C. albicansGood inhibition juit.ac.in

Antiviral Efficacy:

The antiviral potential of imidazo[4,5-c]pyridines has also been an area of active research. A series of these compounds were developed and tested against the Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C Virus (HCV). nih.gov Through extensive modifications, a highly active and selective molecule against BVDV was identified, which was found to interact with the viral RNA-dependent RNA polymerase. nih.gov

Furthermore, substituted 5-benzyl-2-phenyl-5H-imidazo[4,5-c]pyridines have been identified as a novel class of compounds with activity against pestiviruses and HCV. nih.gov Optimization of substituents at the 2 and 5 positions led to the discovery of several compounds with potent antiviral activity. One such derivative, 2-(2,3-difluorophenyl)-5-[4-(trifluoromethyl)benzyl]-5H-imidazo[4,5-c]pyridine, was found to be most potent against HCV, with an EC₅₀ of 0.10 µM and a selectivity index of 1080. nih.gov

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[4,5-c]pyridine derivatives have been investigated in vitro. A variety of these compounds, also known as 3-deazapurines, and their corresponding nucleosides were synthesized and evaluated for their ability to inhibit lymphocyte-mediated cytolysis in vitro, a key process in inflammatory responses. nih.gov Among the tested compounds, 3-Deazaadenosine was identified as a potent inhibitor. nih.gov Another study highlighted that imidazo[4,5-b]pyridine derivatives have been examined for their anti-inflammatory activity. nih.gov

Immunosuppressive Agent Potential

The potential of imidazo[4,5-c]pyridines and their nucleosides as immunosuppressive agents has been explored. nih.gov These compounds were evaluated for their ability to inhibit lymphocyte-mediated cytolysis in vitro. nih.gov The study found that 3-Deazaadenosine and its 2'-deoxy congener were the most potent inhibitors, with an ED₅₀ of 20 µM. nih.gov This suggests that these compounds can suppress immune cell function, a characteristic of potential immunosuppressive drugs. None of the tested aglycons or their nucleosides were found to be markedly cytotoxic to mammalian cells in culture. nih.gov

Anti-Trypanosomal Activity

Imidazo[4,5-c]pyridine derivatives have emerged as a promising class of compounds with activity against trypanosomal parasites, the causative agents of diseases such as African trypanosomiasis and Chagas disease. nih.govnih.govacs.org In one study, certain imidazo[4,5-b]pyridine derivatives demonstrated activity in inhibiting the growth of Trypanosoma brucei. nih.gov Another investigation into a new class of antitrypanosomal agents based on imidazopyridines found that several compounds exhibited an in vitro EC₅₀ of less than or equal to 1 µM against Trypanosoma cruzi and Trypanosoma brucei. nih.govacs.org A particularly potent analogue, compound 20, was identified as a candidate for in vivo studies based on its promising in vitro activity (EC₅₀ < 100 nM), among other favorable properties. nih.govacs.org Research has also been conducted on pyrazolo[4,3-c]pyridines as the first inhibitors of the PEX14–PEX5 protein–protein interaction, which show significant cellular activity against Trypanosoma. acs.org

Central Nervous System (CNS) Target Engagement

The structural similarity between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance in the central nervous system. nih.gov Imidazopyridines were first recognized for their medicinal potential as positive allosteric modulators of the GABA-A receptor. nih.gov This class of compounds has been associated with various activities within the CNS, and their potential to influence cellular pathways has been a subject of interest. nih.gov

Advanced Research Applications and Future Directions for 3 Methyl 3h Imidazo 4,5 C Pyridin 2 Amine Research

Development as Chemical Biology Tools and Probes

The structural characteristics of the imidazo[4,5-c]pyridine scaffold make it an attractive framework for the design of chemical biology tools and probes. These specialized molecules are instrumental in dissecting complex biological processes. The fluorescent properties of some imidazopyridine derivatives, for instance, have been harnessed to create probes for metal ion detection and cellular imaging. nih.gov This suggests a potential pathway for developing derivatives of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine as fluorescent probes to visualize and quantify specific analytes within a cellular context.

By conjugating this core structure with fluorophores or other reporter molecules, it is conceivable to create probes that can selectively bind to a target of interest, such as a specific protein or nucleic acid sequence. Such probes would enable researchers to study the localization, trafficking, and dynamics of their targets in living cells, providing invaluable insights into their function and regulation. Furthermore, the development of photoaffinity probes based on the this compound scaffold could allow for the identification of novel protein binding partners through covalent cross-linking upon photoactivation.

Lead Compound Identification and Optimization for Targeted Research

The imidazo[4,5-c]pyridine nucleus is a recurring motif in compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. uctm.edumdpi.com This established track record makes this compound a compelling starting point for lead compound identification and optimization programs. For example, various derivatives of the isomeric imidazo[4,5-b]pyridine have been identified as potent kinase inhibitors. nih.gov Given the structural similarities, it is plausible that this compound could serve as a scaffold for the development of inhibitors targeting specific kinases involved in disease pathways.

A systematic structure-activity relationship (SAR) study would be the first step in such a program. This would involve the synthesis of a library of analogs with modifications at various positions of the this compound core. These modifications could include altering the substituents on the pyridine (B92270) and imidazole (B134444) rings to enhance potency, selectivity, and pharmacokinetic properties. The screening of this library against a panel of relevant biological targets could lead to the identification of a promising lead compound for further optimization.

Rational Drug Design Strategies Based on Mechanistic Insights

As the understanding of the molecular targets of imidazo[4,5-c]pyridine derivatives grows, so does the potential for rational drug design. By elucidating the precise binding mode of these compounds with their target proteins, researchers can design new molecules with improved affinity and selectivity. For instance, a study on imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors utilized molecular modeling to understand the binding interactions within the ATP-binding site of the kinase. nih.gov This knowledge guided the design of more potent inhibitors.

In the context of this compound, once a primary biological target is identified, high-resolution structural information from techniques like X-ray crystallography or cryo-electron microscopy could be invaluable. This structural data would provide a detailed map of the binding pocket, allowing for the in-silico design of new derivatives with optimized interactions. This rational, structure-based approach can significantly accelerate the drug discovery process, leading to the development of more effective and safer therapeutic agents.

Exploration of Underexplored Imidazo[4,5-c]pyridine Isomers and Derivatives

The imidazopyridine family comprises several isomeric forms, including imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,2-a]pyridines, and imidazo[1,5-a]pyridines, each with distinct biological and physicochemical properties. nih.gov While significant research has been conducted on some of these isomers, the imidazo[4,5-c]pyridine scaffold and its derivatives remain relatively less explored. nih.gov This presents an opportunity for the discovery of novel biological activities.

A comparative study of the biological effects of this compound and its corresponding isomers, such as 2-methyl-2H-imidazo[4,5-c]pyridin-2-amine or derivatives of the imidazo[4,5-b]pyridine core, could reveal important structure-activity relationships. nih.gov Such studies could uncover unique therapeutic potentials for the imidazo[4,5-c]pyridine scaffold that are not present in its more studied isomeric counterparts. Furthermore, the synthesis and evaluation of a diverse range of derivatives of this compound will be crucial in fully mapping the therapeutic landscape of this chemical space.

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Studies

The future of research into this compound and its derivatives will undoubtedly rely on the synergy between advanced computational and experimental techniques. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide deep insights into the electronic structure, reactivity, and conformational dynamics of these molecules. uctm.eduresearchgate.netmdpi.com This information is critical for understanding their interactions with biological targets at a molecular level.

For example, DFT calculations can be used to predict the most likely sites of metabolism on the this compound scaffold, guiding the design of more metabolically stable analogs. nih.gov Molecular docking and molecular dynamics simulations can predict the binding poses and affinities of these compounds to their target proteins, helping to prioritize which derivatives to synthesize and test experimentally. nih.gov The integration of these in silico predictions with in vitro and in vivo experimental validation will create a powerful and efficient pipeline for the discovery and development of novel agents based on the this compound core.

Q & A

Q. What are the most reliable synthetic routes for preparing 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine?

The synthesis typically involves cyclization reactions using acetonitrile derivatives as key precursors. For example, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile can be reacted with arylidenemalononitriles under reflux conditions in ethanol or dioxane to form fused imidazopyridine scaffolds. Reaction optimization often includes temperature control (e.g., 110°C for 2 hours) and base catalysis (e.g., KOH) to enhance yield . Purification via recrystallization (e.g., ethanol/water mixtures) ensures high-purity products.

Q. How can the structural identity of this compound be confirmed?

Structural characterization employs a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm proton environments and carbon backbone.
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., C6_6H6_6N4_4 with MW 134.14 g/mol) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and stereochemistry .

Q. What are the primary challenges in handling this compound experimentally?

Key challenges include:

  • Solubility : Limited solubility in polar solvents (e.g., water), necessitating DMSO or DMF for biological assays.
  • Stability : Sensitivity to light and humidity, requiring storage under inert conditions (argon atmosphere, -20°C).
  • Byproduct formation : Monitoring reactions via TLC or HPLC to minimize impurities during synthesis .

Advanced Research Questions

Q. How does this compound inhibit Akt in cancer studies?

The compound acts as an allosteric Akt inhibitor by binding to the unphosphorylated kinase domain, occluding ATP binding. Structural studies (e.g., X-ray crystallography at 2.25 Å resolution) reveal hydrophobic interactions with residues like Phe129 and Trp80, stabilizing a closed conformation. In vitro assays measure inhibition of Akt phosphorylation (e.g., IC50_{50} < 100 nM) and downstream targets (PRAS40, p70S6) .

Q. What computational methods are used to study its electronic properties and binding interactions?

  • DFT studies : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Basis sets like B3LYP/6-311++G(d,p) model charge distribution and tautomeric stability .
  • Molecular docking : Tools like AutoDock Vina simulate binding to Akt’s PH domain, validating experimental IC50_{50} values .

Q. How can researchers resolve contradictions in pharmacological data across different models?

  • Cross-validation : Use orthogonal assays (e.g., Western blot for Akt phosphorylation vs. ELISA for PRAS40).
  • In vivo PD/PK studies : Compare oral bioavailability in mouse models (e.g., plasma half-life > 4 hours) with cell-based IC50_{50} values to assess translational relevance .
  • Structural analogs : Test derivatives (e.g., cyclobutylamine-substituted variants) to isolate structure-activity relationships .

Q. What strategies optimize selectivity against off-target kinases?

  • Kinase profiling : Screen against panels (e.g., 468 kinases) to identify off-target hits.
  • Cocrystal structure-guided design : Modify substituents (e.g., pyridin-2-amine groups) to enhance steric hindrance against non-Akt kinases .

Methodological Considerations

Q. How are intermediates tracked during multi-step synthesis?

  • LC-MS : Monitor reaction progress in real-time.
  • Isotopic labeling : 15^{15}N or 13^{13}C labels trace imidazole ring formation .

Q. What techniques validate compound stability in biological matrices?

  • Forced degradation studies : Expose to heat (40°C), acid (0.1 M HCl), and light (UV, 254 nm) for 48 hours.
  • Plasma stability assays : Incubate with mouse/human plasma and quantify via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.